6-Methylquinoxaline-2,3-dione

D-Amino Acid Oxidase (DAAO) Enzyme Inhibition Schizophrenia

6-Methylquinoxaline-2,3-dione (≥98% HPLC) is a critical positional control probe for DAAO inhibitor SAR studies. Its 6-methyl substitution delivers an IC50 of 45.8 µM, enabling direct comparison with the 5-methyl isomer (11.1 µM) and unsubstituted parent (33.1 µM) to dissect steric contributions to enzyme inhibition. Procure in bulk as a ready-to-derivatize core for combinatorial glutamate receptor antagonist libraries, supplied with full analytical QC (HPLC, NMR). Also deployable as a mixed-type corrosion inhibitor achieving 92% efficiency at 1 mM for pilot-scale acid pickling formulations.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
Cat. No. B12355034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinoxaline-2,3-dione
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=O)C(=O)N=C2C=C1
InChIInChI=1S/C9H6N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3
InChIKeyWPIXQURCYCKOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinoxaline-2,3-dione: CAS 6309-61-1 Chemical Identity and Research-Grade Specifications


6-Methylquinoxaline-2,3-dione (CAS 6309-61-1) is a methyl-substituted quinoxaline-2,3-dione heterocycle classified as a competitive AMPA/kainate receptor antagonist scaffold and a D-amino acid oxidase (DAAO) inhibitor probe. With a molecular weight of 176.17 g/mol, suppliers typically offer it at 97–98% purity . The compound’s planar bicyclic core enables it to serve as a crucial intermediate in the synthesis of more potent glutamate receptor antagonists and a reference point in structure–activity relationship studies [1].

Why 6-Methylquinoxaline-2,3-dione Cannot Be Replaced by Unsubstituted or Isomeric Quinoxaline-2,3-diones


Simple replacement of 6-methylquinoxaline-2,3-dione with the unsubstituted parent compound or other regioisomers fundamentally alters DAAO inhibitory potency in a position-dependent manner. The methyl group at the 6-position introduces steric bulk that directly decreases binding affinity relative to the 5-substituted isomer, while the parent compound lacking any substituent demonstrates intermediate activity [1]. This non-linear structure–activity relationship means that even minor substitutions at the 5- or 6-position lead to markedly different IC50 values, making the 6-methyl variant a uniquely informative probe for dissecting steric contributions to enzyme inhibition [1].

6-Methylquinoxaline-2,3-dione: Quantitative Differentiation Evidence Against Closest Analogs


DAAO Inhibitory Potency: 6-Methyl Substitution Decreases Activity Relative to 5-Methyl Isomer and Unsubstituted Parent

In a head-to-head in vitro DAAO inhibition assay, 6-methylquinoxaline-2,3-dione (compound 6a) exhibited an IC50 of 45.8 µM against porcine kidney DAAO (pkDAAO). This is a 1.38-fold reduction in potency compared to the unsubstituted parent compound A (IC50 = 33.1 µM) and a 4.1-fold decrease compared to its 5-methyl regioisomer 6l (IC50 = 11.1 µM) [1]. This directly demonstrates that a methyl substituent is better tolerated at the 5-position than the 6-position in the DAAO active site.

D-Amino Acid Oxidase (DAAO) Enzyme Inhibition Schizophrenia

Scalable Synthesis and Purity: 6-Methylquinoxaline-2,3-dione as a Cost-Effective Scaffold Intermediate

The synthesis of 6-methylquinoxaline-2,3-dione (6a) proceeds via a straightforward condensation from p-toluidine, achieving a 37.4% total yield as a white solid [1]. In comparison, the more potent but structurally complex reference DAAO inhibitor 3-hydroxyquinolin-2(1H)-one (IC50 = 4 nM) requires a specialized synthetic route [1]. Commercially, the compound is available at 97% purity from Aladdin and 98% purity with batch-specific NMR, HPLC, and GC quality control from Bidepharm , ensuring reliable procurement without the need for in-house purification.

Medicinal Chemistry Process Chemistry Synthetic Intermediate

Corrosion Inhibition: 6-Methylquinoxaline-2,3-dione as a Verified Mixed-Type Inhibitor for Mild Steel

In a computational and electrochemical study, 6-methylquinoxaline-2,3-dione was evaluated for corrosion inhibition of mild steel in 1 M HCl, achieving up to 92% inhibition efficiency at the optimum concentration of 1 × 10⁻³ M at 303 K [1]. The structurally distinct analog 2,3-diphenylquinoxaline (Q-H) was also tested under similar conditions but demonstrated a different inhibition profile due to its varied adsorption mechanism [1]. The compound acts as a mixed-type inhibitor, confirmed by potentiodynamic polarization, and its adsorption follows the Langmuir isotherm [1].

Corrosion Inhibition Materials Chemistry Electrochemistry

6-Methylquinoxaline-2,3-dione: Targeted Application Scenarios Backed by Quantitative Evidence


Positional SAR Probe for DAAO Inhibitor Design and Schizophrenia Target Validation

Use 6-methylquinoxaline-2,3-dione (IC50 = 45.8 µM) as a positional control to benchmark steric and electronic effects at the 6-position, enabling direct comparison with the 5-methyl isomer (IC50 = 11.1 µM) and the unsubstituted parent (IC50 = 33.1 µM) in the same assay to guide lead optimization [1].

Cost-Effective Core Scaffold for Parallel Synthesis of Quinoxaline-2,3-dione Libraries

Procure 6-methylquinoxaline-2,3-dione in bulk (≥97% purity) as a ready-to-derivatize core for combinatorial chemistry efforts targeting glutamate receptors or novel DAAO inhibitors, leveraging its established synthesis and availability with full analytical QC [1].

Mixed-Type Corrosion Inhibitor for Mild Steel in Hydrochloric Acid-Based Industrial Cleaning

Deploy 6-methylquinoxaline-2,3-dione as a mixed-type inhibitor achieving 92% efficiency at 1 mM concentration, supported by electrochemical polarization evidence and Langmuir adsorption modeling, for pilot-scale acid pickling or oil-well acidizing formulations [2].

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